N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzylphenyl and methylsulfonylbenzamide groups. Common synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of Methylsulfonylbenzamide Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and benzyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.
Benzamide Derivatives: Compounds like N-(4-methoxybenzyl)benzamide or N-(4-chlorobenzyl)benzamide.
Uniqueness
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to the specific combination of the thiazole ring, benzylphenyl group, and methylsulfonylbenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-31(28,29)22-10-6-5-9-20(22)23(27)26-24-25-21(16-30-24)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHJOEXWKURNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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